Photoswitchable PAD inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Photoswitchable protein arginine deiminase (PAD) inhibitors are a class of compounds designed to regulate the activity of PAD enzymes using light. These inhibitors incorporate a photoswitchable element, such as an azobenzene unit, which allows for the reversible control of enzyme activity through light-induced isomerization. This unique feature enables precise spatiotemporal regulation of PAD activity, making these inhibitors valuable tools in both basic science and therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of photoswitchable PAD inhibitors typically involves the incorporation of an azobenzene unit into a known PAD inhibitor scaffold. The general synthetic route includes the following steps:

Synthesis of the Azobenzene Unit: The azobenzene unit is synthesized through a diazotization reaction followed by a coupling reaction with an aniline derivative.

Coupling with PAD Inhibitor Scaffold: The azobenzene unit is then coupled with a PAD inhibitor scaffold through an amide bond formation or other suitable linkage.

Industrial Production Methods: Industrial production of photoswitchable PAD inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch or Continuous Flow Synthesis: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification and Characterization: Employing chromatographic techniques and spectroscopic methods to purify and characterize the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Photoswitchable PAD inhibitors undergo various chemical reactions, including:

Photoisomerization: The azobenzene unit undergoes reversible trans-cis isomerization upon exposure to specific wavelengths of light (e.g., ultraviolet or visible light).

Substitution Reactions: The inhibitors may participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions:

Photoisomerization: Ultraviolet light (365 nm) or visible light (450-500 nm) is used to induce trans-cis isomerization.

Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) under mild to moderate conditions.

Major Products:

Trans and Cis Isomers: The primary products of photoisomerization are the trans and cis isomers of the azobenzene unit.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Regulation of Enzyme Activity

Photoswitchable inhibitors provide a powerful tool for studying PAD function in real-time. By controlling the timing and location of enzyme inhibition using light, researchers can gain insights into PAD-mediated processes without permanently altering enzyme activity. For example, a series of cis-on photoswitchable inhibitors for PAD2 showed enhanced potency upon photoisomerization, allowing researchers to investigate histone citrullination dynamics in live cells .

Therapeutic Potential

The selective inhibition of PADs using photoswitchable compounds holds promise for therapeutic applications. The ability to activate or deactivate these inhibitors with light could lead to targeted treatments for diseases linked to abnormal PAD activity. For instance, studies have shown that certain photoswitchable inhibitors can effectively inhibit citrullination in cancer cells, suggesting potential use in cancer therapy .

Case Studies and Experimental Findings

Mécanisme D'action

Photoswitchable PAD inhibitors can be compared with other photoswitchable enzyme inhibitors, such as:

Photoswitchable Kinase Inhibitors: These inhibitors target kinases and utilize similar azobenzene-based photoswitches for light-controlled activity.

Photoswitchable Protease Inhibitors: Target proteases like trypsin and chymotrypsin, employing photoswitchable elements to regulate enzyme activity

Uniqueness: Photoswitchable PAD inhibitors are unique due to their specific targeting of PAD enzymes and the ability to control enzyme activity with high spatiotemporal precision using light. This feature distinguishes them from other enzyme inhibitors that lack such precise control mechanisms .

Comparaison Avec Des Composés Similaires

- Photoswitchable Kinase Inhibitors

- Photoswitchable Protease Inhibitors

- Photoswitchable Ion Channel Modulators

Activité Biologique

Photoswitchable Protein Arginine Deiminase (PAD) inhibitors represent a novel class of compounds designed to regulate PAD activity through photochemical means. These inhibitors utilize an azobenzene photoswitch, allowing for precise control over their biological activity via light exposure. This article delves into the biological activity of these inhibitors, providing insights from recent research findings, case studies, and relevant data tables.

Background on PAD and Its Inhibitors

Protein arginine deiminases (PADs) are enzymes that convert arginine residues in proteins to citrulline, a process known as citrullination. This modification plays a crucial role in various physiological and pathological processes, including immune response, gene regulation, and the pathogenesis of diseases such as rheumatoid arthritis, multiple sclerosis, and cancer .

Importance of PAD Inhibition

Inhibiting PAD activity can be therapeutically beneficial in conditions where dysregulation of citrullination is implicated. Traditional PAD inhibitors have shown promise; however, they lack the spatial and temporal control that photoswitchable inhibitors provide. By utilizing light to activate or deactivate these compounds, researchers can target specific tissues or pathological conditions more effectively.

Development of Photoswitchable PAD Inhibitors

The first photoswitchable PAD inhibitors were developed with distinct structural modifications that allow for reversible control of their inhibitory effects. Key findings from recent studies include:

- Compound Characteristics : The most promising candidates include compounds 1 and 2. The cis isomer of compound 1 exhibits a potency that is 10-fold greater than its trans counterpart, while the trans isomer of compound 2 shows a remarkable 45-fold increase in potency compared to its cis form .

- Mechanism of Action : The trans isomer of compound 2 acts as an irreversible inhibitor, whereas the cis isomer functions as a competitive inhibitor. This distinction is critical for therapeutic applications where reversible inhibition may be desired .

Table 1: Comparative Potency of Photoswitchable PAD Inhibitors

| Compound | Isomer | Potency (fold difference) | Type of Inhibition |

|---|---|---|---|

| 1 | cis | 10 | Competitive |

| 1 | trans | - | Irreversible |

| 2 | cis | - | Competitive |

| 2 | trans | 45 | Irreversible |

Case Studies and Experimental Findings

Several studies have investigated the biological activity of these photoswitchable inhibitors in various cellular contexts:

Case Study: Histone Citrullination Inhibition

In cellular assays using HEK293T cells overexpressing PAD2, the cis isomer of compound 1 effectively inhibited histone H3 citrullination in a dose-dependent manner. Conversely, the trans isomer was inactive under similar conditions . This highlights the potential for targeted therapies using light-activated compounds.

Mechanistic Insights

Further investigations revealed that upon exposure to UV light (350 nm), the trans isomer can be converted back to its cis form using blue light (450 nm). This reversible switching allows for dynamic control over PAD activity in live cells . The ability to modulate enzyme activity with light presents exciting possibilities for developing photopharmaceuticals tailored to specific disease states.

Propriétés

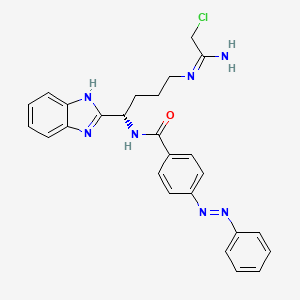

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNXZDZQAHEDC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.